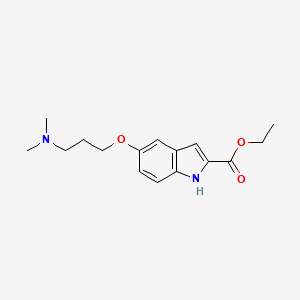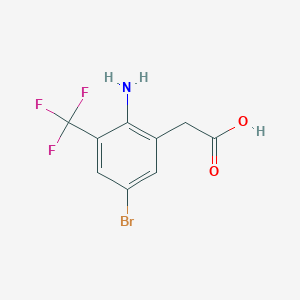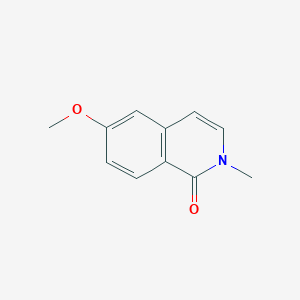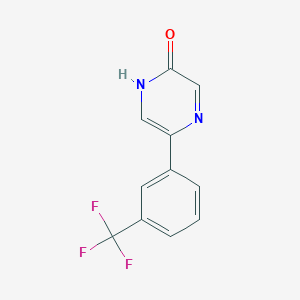
Hexyl 4-hydroxy-3,5-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl 4-hydroxy-3,5-dimethoxybenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of a hexyl ester group attached to a benzoic acid derivative, specifically 4-hydroxy-3,5-dimethoxybenzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 4-hydroxy-3,5-dimethoxybenzoate typically involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with hexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl 4-hydroxy-3,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-3,5-dimethoxybenzoate derivatives.
Reduction: Formation of hexyl 4-hydroxy-3,5-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzoate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexyl 4-hydroxy-3,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of cosmetics and personal care products due to its potential skin-conditioning properties.
Wirkmechanismus
The mechanism of action of Hexyl 4-hydroxy-3,5-dimethoxybenzoate involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in biological systems. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Hexyl 4-hydroxy-3,5-dimethoxybenzoate can be compared with other similar compounds, such as:
Methyl 4-hydroxy-3,5-dimethoxybenzoate: Similar structure but with a methyl ester group instead of a hexyl ester group.
Ethyl 4-hydroxy-3,5-dimethoxybenzoate: Similar structure but with an ethyl ester group.
Propyl 4-hydroxy-3,5-dimethoxybenzoate: Similar structure but with a propyl ester group.
The uniqueness of this compound lies in its hexyl ester group, which may impart different physicochemical properties and biological activities compared to its methyl, ethyl, and propyl counterparts.
Eigenschaften
CAS-Nummer |
90510-22-8 |
|---|---|
Molekularformel |
C15H22O5 |
Molekulargewicht |
282.33 g/mol |
IUPAC-Name |
hexyl 4-hydroxy-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C15H22O5/c1-4-5-6-7-8-20-15(17)11-9-12(18-2)14(16)13(10-11)19-3/h9-10,16H,4-8H2,1-3H3 |
InChI-Schlüssel |
ZLUGESOGDIWBKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)C1=CC(=C(C(=C1)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















